tert-Butyl 4-tert-butylphenyl carbonate
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Overview
Description
tert-Butyl 4-tert-butylphenyl carbonate: is an organic compound with the molecular formula C15H22O3. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is known for its stability and is used in various industrial applications, including as a solvent and a plasticizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-tert-butylphenyl carbonate is typically synthesized through the esterification of 4-tert-butylphenol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-tert-butylphenyl carbonate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted phenyl carbonates can be formed.
Scientific Research Applications
Chemistry: tert-Butyl 4-tert-butylphenyl carbonate is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a model compound in biochemical assays .
Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: Industrially, it is used as a plasticizer, solvent, and stabilizer in the production of polymers and resins .
Mechanism of Action
The mechanism by which tert-butyl 4-tert-butylphenyl carbonate exerts its effects is primarily through its role as a protecting group in organic synthesis. It forms stable carbonate esters that can be selectively removed under mild conditions, allowing for the protection and deprotection of functional groups during chemical reactions . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles in various organic reactions .
Comparison with Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl 2-tert-butylphenyl carbonate
- tert-Butyl 3-tert-butylphenyl carbonate
Comparison: tert-Butyl 4-tert-butylphenyl carbonate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties compared to its isomers. This uniqueness makes it particularly useful in selective organic transformations where other similar compounds may not be as effective .
Properties
CAS No. |
454692-73-0 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
tert-butyl (4-tert-butylphenyl) carbonate |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)11-7-9-12(10-8-11)17-13(16)18-15(4,5)6/h7-10H,1-6H3 |
InChI Key |
PCACHSHNFNYLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
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